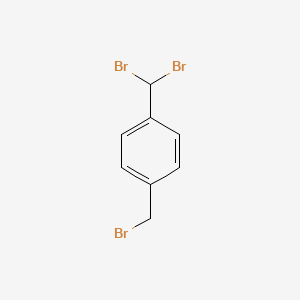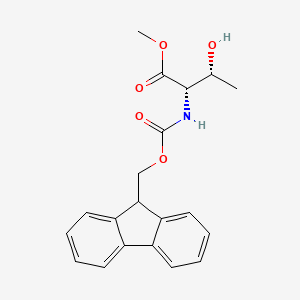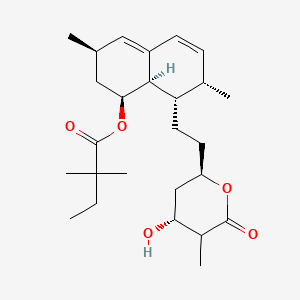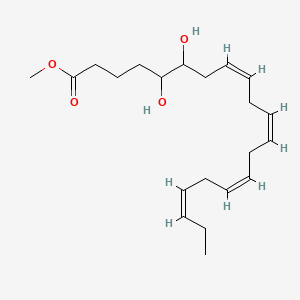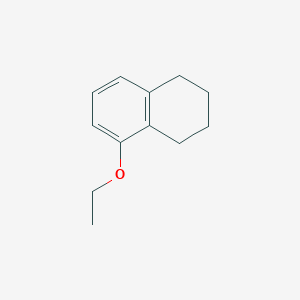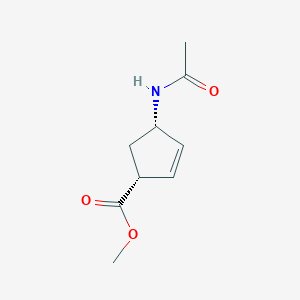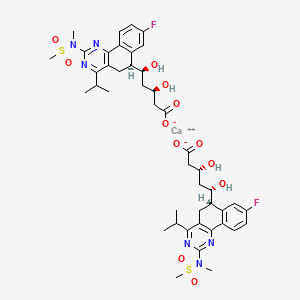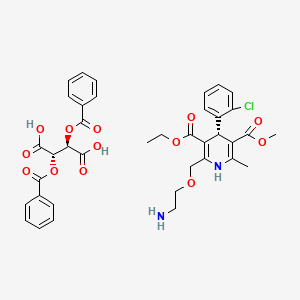![molecular formula C13H14F3N3O B13406727 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone](/img/structure/B13406727.png)
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyclic core with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone involves several steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors.
Reaction Conditions: The hydrogenation reaction is typically carried out at 45 psi of hydrogen pressure with a 20% palladium-carbon catalyst.
Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize costs.
Analyse Chemischer Reaktionen
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium-carbon catalysts, and various oxidizing agents. Reaction conditions vary depending on the desired transformation.
Major Products: Major products include amino derivatives, nitro derivatives, and substituted tricyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its functional groups allow for the attachment of various biological tags.
Medicine: Potential applications in medicine include the development of new drugs and therapeutic agents. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding.
Pathways Involved: The compound may modulate various biochemical pathways, including signal transduction, metabolic pathways, and gene expression. Its effects depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
1-(4,5-Diamino-10-azatricyclo[6.3.1.0]dodeca-2,4,6-trien-10-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds:
Similar Compounds: Compounds such as 4,5-Dinitro-10-azatricyclo[6.3.1.0]dodeca-2,4,6-triene and 10-Azatricyclo[6.3.1.0]dodeca-2,4,6-triene share structural similarities
Uniqueness: The presence of trifluoroethanone and diamino groups in the compound provides unique reactivity and properties compared to its analogs. These functional groups enhance its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C13H14F3N3O |
|---|---|
Molekulargewicht |
285.26 g/mol |
IUPAC-Name |
1-[(1S,8R)-4,5-diamino-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-trien-10-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H14F3N3O/c14-13(15,16)12(20)19-4-6-1-7(5-19)9-3-11(18)10(17)2-8(6)9/h2-3,6-7H,1,4-5,17-18H2/t6-,7+ |
InChI-Schlüssel |
LWZYCQINJXEWRC-KNVOCYPGSA-N |
Isomerische SMILES |
C1[C@@H]2CN(C[C@H]1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F |
Kanonische SMILES |
C1C2CN(CC1C3=CC(=C(C=C23)N)N)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



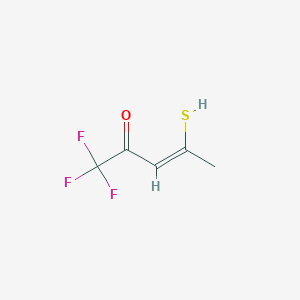
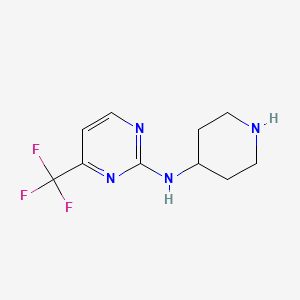

![(6-Fluorobenzo[b]thiophen-7-yl)boronic acid](/img/structure/B13406689.png)

